

# Mca-glu-asp-ala-ser-thr-pro-cys-OH chemical properties

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## Compound of Interest

Compound Name: *Mca-glu-asp-ala-ser-thr-pro-cys-OH*

Cat. No.: *B15550859*

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## Technical Guide: Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the chemical properties and potential applications of the fluorogenic peptide, **Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH**. This peptide is an important tool for researchers in biochemistry and drug discovery, particularly for the study of proteolytic enzymes. The core of this molecule is the peptide sequence Glu-Asp-Ala-Ser-Thr-Pro-Cys, which is N-terminally labeled with a (7-Methoxycoumarin-4-yl)acetyl (Mca) group. The Mca moiety is a fluorescent donor, suggesting the peptide's primary use as a substrate in Fluorescence Resonance Energy Transfer (FRET) based assays for the detection of protease activity. The presence of acidic amino acid residues, Glutamic acid (Glu) and Aspartic acid (Asp), may indicate a specificity towards proteases that recognize and cleave at such sites.

### Chemical Properties

The fundamental chemical properties of **Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH** are summarized in the table below. These data are essential for the accurate preparation of stock

solutions, determination of molar concentrations, and interpretation of experimental results.

Property	Value	Source
Full Name	(7-Methoxycoumarin-4-yl)acetyl-L-glutamyl-L-aspartyl-L-alanyl-L-seryl-L-threonyl-L-prolyl-L-cysteine	N/A
Abbreviation	Mca-GADASTPC-OH	N/A
Molecular Formula	C <sub>39</sub> H <sub>51</sub> N <sub>7</sub> O <sub>18</sub> S	[1]
Molecular Weight	937.92 g/mol	[1]
CAS Number	291297-58-0	[1]
Appearance	White to off-white solid	N/A
Purity	Typically ≥95% (as determined by HPLC)	N/A
Solubility	Soluble in aqueous buffers, DMSO, and DMF	N/A
Fluorescence	Excitation: ~325 nm, Emission: ~393 nm	[2]

## Experimental Protocols

### General Protocol for FRET-Based Protease Activity Assay

This protocol outlines a general procedure for utilizing **Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH** as a substrate in a FRET-based assay to measure protease activity. This assay relies on the cleavage of the peptide by a protease, which separates the Mca fluorophore from a suitable quencher, resulting in an increase in fluorescence.

Materials:

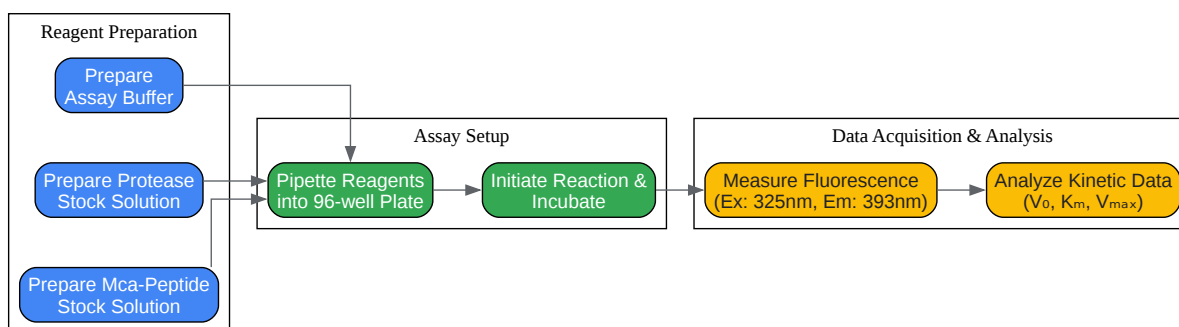
- **Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH**

- A suitable fluorescence quencher (e.g., Dinitrophenyl (Dnp) or a commercial quencher) conjugated to a carrier molecule or incorporated into the assay system.
- Protease of interest
- Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the protease
- 96-well black microplate
- Fluorescence microplate reader

#### Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of **Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH** in an appropriate solvent (e.g., DMSO).
  - Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).
  - Prepare a stock solution of the protease in the assay buffer.
  - Prepare serial dilutions of the protease for determining enzyme kinetics.
- Assay Setup:
  - To each well of the 96-well black microplate, add the appropriate volume of assay buffer.
  - Add the protease solution to the designated wells. Include wells with buffer only as a negative control.
  - Add the quencher to all wells if it is not already incorporated into the substrate or the assay system.
  - Initiate the reaction by adding the **Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH** working solution to all wells.

- Fluorescence Measurement:
  - Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~325 nm) and emission (~393 nm) wavelengths.
  - Measure the fluorescence intensity at regular intervals over a specific period. The kinetic read-out will show an increase in fluorescence over time as the substrate is cleaved.
- Data Analysis:
  - Plot the fluorescence intensity versus time for each protease concentration.
  - The initial velocity ( $V_0$ ) of the reaction can be determined from the initial linear portion of the curve.
  - For enzyme kinetic studies, plot  $V_0$  against the substrate concentration and fit the data to the Michaelis-Menten equation to determine  $K_m$  and  $V_{max}$ .



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FRET-based protease assay workflow.

## Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH** can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

#### General Steps:

- **Resin Preparation:** Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid, Cysteine (Cys), with its side chain appropriately protected.
- **Deprotection:** Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
- **Coupling:** Add the next Fmoc-protected amino acid (Proline) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the resin to form the peptide bond.
- **Wash:** Thoroughly wash the resin to remove excess reagents and by-products.
- **Repeat:** Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Thr, Ser, Ala, Asp, Glu).
- **Mca Labeling:** After the final amino acid is coupled and deprotected, the Mca group is introduced by reacting the N-terminus of the peptide with (7-Methoxycoumarin-4-yl)acetic acid and a coupling agent.
- **Cleavage and Deprotection:** Cleave the completed peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Purification by RP-HPLC

The purity of the synthesized peptide is critical for reliable experimental results. RP-HPLC is the standard method for the purification of synthetic peptides.

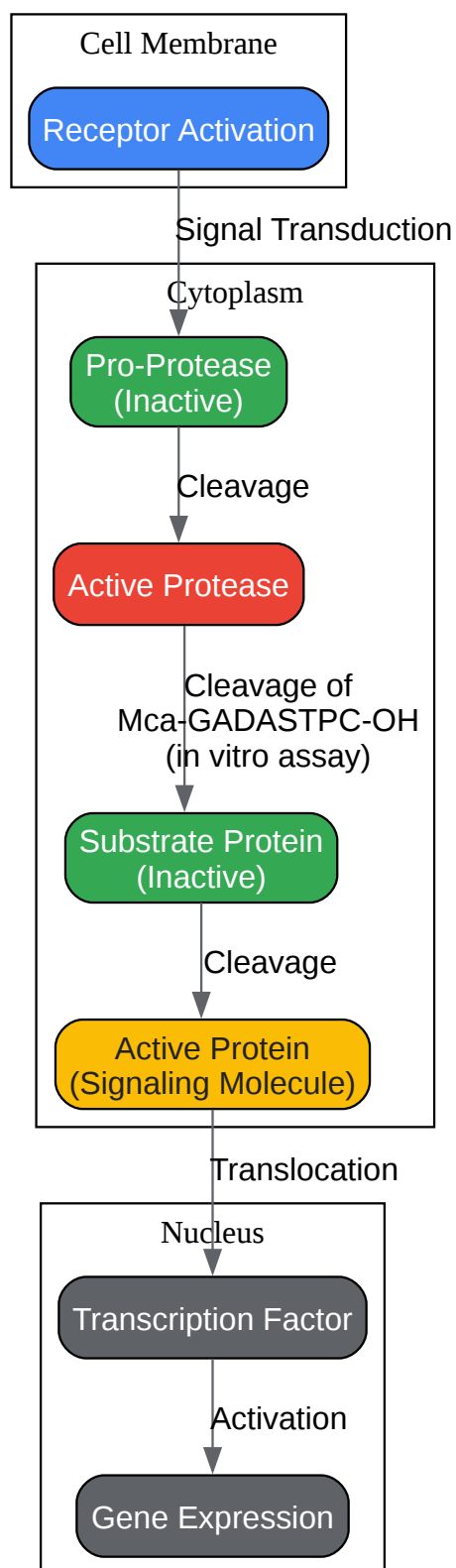
#### Typical Conditions:

- **Column:** C18 reverse-phase column.

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. The exact gradient will need to be optimized.
- Detection: UV absorbance at 220 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak.
- Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

## Potential Signaling Pathway Involvement

While the specific biological target of **Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH** is not yet defined in the literature, it is plausible that the protease it is designed to detect plays a role in a signaling cascade. Many proteases are key regulators of cellular signaling, often by activating or degrading signaling molecules. Below is a hypothetical signaling pathway where a protease that cleaves this substrate could be involved.



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Hypothetical protease-mediated signaling pathway.

In this conceptual pathway, an extracellular signal activates a cell surface receptor, leading to the activation of a protease. This active protease can then cleave its downstream targets, which could include other proteins involved in the signaling cascade, ultimately leading to a change in gene expression. The cleavage of **Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH** in an in vitro assay would serve as a proxy for the activity of this protease.

## Conclusion

**Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH** is a valuable tool for the study of proteases. Its well-defined chemical properties and its nature as a fluorogenic substrate make it suitable for high-throughput screening of enzyme inhibitors and for detailed kinetic studies. While the specific protease target for this substrate remains to be fully elucidated, the general protocols provided in this guide will enable researchers to effectively utilize this compound in their investigations into the roles of proteases in health and disease. Further research to identify the specific enzyme(s) that cleave this peptide will be crucial in uncovering its full biological context and potential applications in drug development.

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## References

- 1. US20030232349A1 - Proteases - Google Patents [patents.google.com]
- 2. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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